

# Synthesis and Characterization of 2-(Formylamino)pyridine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Formylamino)pyridine

Cat. No.: B1334328

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

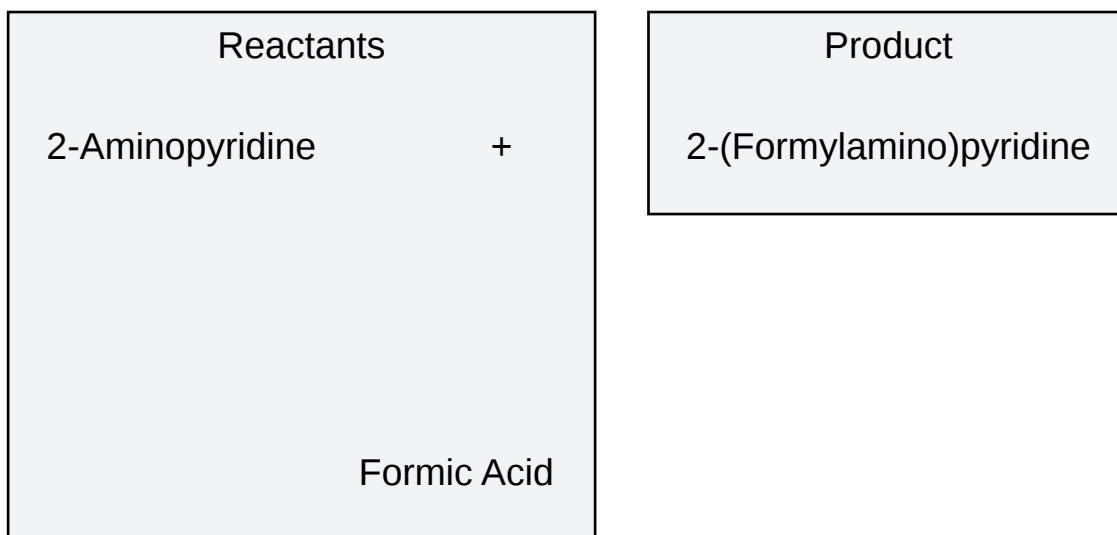
This document provides an in-depth technical guide on the synthesis and characterization of **2-(Formylamino)pyridine**, also known as N-(pyridin-2-yl)formamide. This compound serves as a valuable building block in medicinal chemistry and materials science. This guide outlines a reliable synthetic protocol and details the analytical techniques required to confirm the structure and purity of the final product.

## Synthesis of 2-(Formylamino)pyridine

The synthesis of **2-(Formylamino)pyridine** is most commonly achieved through the N-formylation of 2-aminopyridine. Various formylating agents can be employed; however, a straightforward and efficient method utilizes formic acid, which acts as both the reagent and a catalyst.

## Reaction Scheme

The overall reaction involves the acylation of the primary amino group of 2-aminopyridine with formic acid to form an amide linkage.



[Click to download full resolution via product page](#)

Caption: Reaction scheme for the formylation of 2-aminopyridine.

## Experimental Protocol: Synthesis

This protocol describes the synthesis of **2-(Formylamino)pyridine** from 2-aminopyridine using formic acid with azeotropic removal of water.

### Materials and Equipment:

- 2-Aminopyridine
- Formic acid ( $\geq 95\%$ )
- Toluene
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Dean-Stark apparatus and condenser

- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

#### Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (e.g., 9.4 g, 0.1 mol) and toluene (100 mL).
- Addition of Reagent: To the stirring suspension, add formic acid (e.g., 4.6 g, 0.1 mol).
- Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Reaction Monitoring: Continue reflux for 4-9 hours, or until no more water is collected in the trap. The reaction can be monitored by Thin Layer Chromatography (TLC).
- Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
- Work-up: Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any excess formic acid, and then with brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture or toluene) to yield pure **2-(Formylamino)pyridine** as a solid.

## Characterization

The identity and purity of the synthesized **2-(Formylamino)pyridine** must be confirmed through a combination of physical and spectroscopic methods.

## Physical Properties and Quantitative Data

The key physical and quantitative data for **2-(Formylamino)pyridine** are summarized in the table below.

| Parameter         | Value  |
|-------------------|--|
| Molecular Formula | C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O               |
| Molecular Weight  | 122.12 g/mol   |
| Appearance        | Off-white to light yellow solid                              |
| Melting Point     | 69-71 °C[1]  |
| Boiling Point     | 161-162 °C at 15 Torr[1]                                     |
| Solubility        | Soluble in methanol, chloroform, DMSO                        |
| Synthetic Yield   | Typically >85% (method dependent)                            |
| HRMS (ESI)        | [M+Na] <sup>+</sup> Calculated: 145.0378, Found: 145.0379[2] |

## Spectroscopic Data

Due to restricted rotation around the amide (C-N) bond, the <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-(Formylamino)pyridine** often show two sets of signals, corresponding to the cis and trans rotamers.

| Technique                           | Data (Solvent: DMSO-d <sub>6</sub> )   |
|-------------------------------------|--|
| <sup>1</sup> H NMR (400 MHz)        | $\delta$ (ppm): 10.60 (s, 1H), 9.30 (d, $J$ =4.0 Hz, ~0.5H), 8.34 (s, 1H), 8.26 (d, $J$ =1.0 Hz, ~0.5H), 8.07 (d, $J$ =4.0 Hz, ~0.5H), 7.73-7.82 (m, 1H), 7.08-7.13 (m, 1H), 6.94 (d, $J$ =4.0 Hz, ~0.5H)[2] |
| <sup>13</sup> C NMR (100 MHz)       | $\delta$ (ppm): 162.66, 160.64, 152.16, 151.55, 148.69, 148.58, 139.25, 138.86, 120.30, 119.76, 114.30, 111.85[2]  |
| IR Spectroscopy (cm <sup>-1</sup> ) | Expected Peaks: ~3250 (N-H stretch), ~3050 (Aromatic C-H stretch), ~1690 (Amide I, C=O stretch), ~1580 (Amide II, N-H bend), ~1520, 1480 (Aromatic C=C stretch)  |
| Mass Spec. (EI)                     | Expected m/z: 122 [M] <sup>+</sup> , 94 [M-CO] <sup>+</sup> , 93 [M-CHO] <sup>+</sup> , 78 [C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup>  |

## Experimental Protocols: Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 400 MHz).
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Integrate the <sup>1</sup>H NMR signals and assign the chemical shifts by comparing them to the reference data. Note the presence of rotamers.

### Infrared (IR) Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin disk.

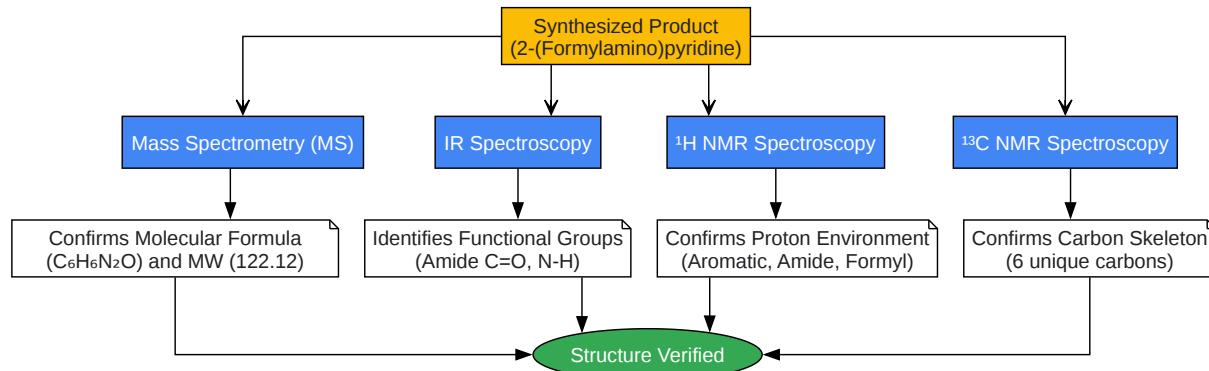
- Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Acquire the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Identify the characteristic absorption bands for the key functional groups (amide N-H, C=O, aromatic C-H, and C=C).

#### Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization for HRMS or Electron Ionization for fragmentation patterns).
- Acquire the mass spectrum and identify the molecular ion peak ( $[\text{M}]^+$  or  $[\text{M}+\text{H}]^+$ ) to confirm the molecular weight.
- Analyze the fragmentation pattern to further support the proposed structure.

## Characterization Workflow

The following diagram illustrates the logical workflow for confirming the structure of the synthesized product.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural characterization.

## Safety Information

**2-(Formylamino)pyridine** should be handled with appropriate safety precautions in a fume hood. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.<sup>[1]</sup> Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete hazard information.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]

- 2. [pstORAGE-ACS-6854636.s3.amazonaws.com](https://s3.amazonaws.com/pstorage-acs-6854636.s3.amazonaws.com/pstorage-acs-6854636.s3.amazonaws.com) [pstORAGE-ACS-6854636.s3.amazonaws.com]
- To cite this document: BenchChem. [Synthesis and Characterization of 2-(Formylamino)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1334328#synthesis-and-characterization-of-2-formylamino-pyridine>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)